Array ( [bid] => 133733 )
,4-Didehydroretinoic acid (3,4-DDRA) is a metabolite of vitamin A, belonging to the class of retinoids. While structurally similar to all-trans retinoic acid (ATRA), a well-studied retinoid with diverse biological functions, 3,4-DDRA exhibits distinct properties and research suggests it plays a unique role in specific contexts.
Studies have explored the metabolism of 3,4-DDRA in human epidermal keratinocytes, demonstrating its interaction with ATRA. [Source: National Institutes of Health, ] ATRA treatment was found to decrease the production of 3,4-DDRA while increasing retinyl ester storage, suggesting a potential regulatory role of ATRA in 3,4-DDRA metabolism.
Research has compared the effects of 3,4-DDRA and ATRA on avian embryonic development, particularly focusing on neuronal survival and differentiation. While both retinoids displayed supportive effects, the study suggests that 3,4-DDRA plays a distinct and crucial role in chick neuronal development, potentially through mechanisms not shared by ATRA. [Source: National Institutes of Health, ]
3,4-Didehydroretinoic acid is a retinoid compound derived from all-trans-retinoic acid through the desaturation of the beta-ionone ring. Its chemical formula is , and it plays significant roles in various biological processes, particularly in the regulation of gene expression and cellular differentiation. This compound is recognized for its structural similarity to other retinoids, which are vital for numerous physiological functions, including vision, immune response, and embryonic development .
The mechanism of action of 3,4-didehydroretinoic acid is not fully understood. However, due to its structural similarity to retinoic acid, it is hypothesized to interact with retinoic acid receptors (RARs) which are present in various cell types throughout the body []. These receptors play a role in regulating gene expression. Further research is needed to elucidate the specific mechanism by which 3,4-didehydroretinoic acid exerts its effects.
One area of investigation suggests that 3,4-didehydroretinoic acid may have neuroprotective properties. In a study using a mouse model of amyotrophic lateral sclerosis (ALS), treatment with 3,4-didehydroretinoic acid appeared to slow disease progression and improve motor function, possibly by reducing inflammation and promoting the survival of motor neurons [].
The primary chemical reaction involving 3,4-didehydroretinoic acid is its conversion from all-trans-retinoic acid. This transformation involves the removal of two hydrogen atoms from the beta-ionone ring, resulting in a double bond formation. The reaction can be summarized as follows:
Additionally, 3,4-didehydroretinoic acid can undergo further metabolic transformations involving oxidation and conjugation reactions, leading to various metabolites that may have distinct biological activities .
3,4-Didehydroretinoic acid exhibits several biological activities:
The synthesis of 3,4-didehydroretinoic acid can be achieved through various methods:
3,4-Didehydroretinoic acid has several applications:
Several compounds share structural similarities with 3,4-didehydroretinoic acid. Below is a comparison highlighting their unique features:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| All-trans-retinoic acid | Precursor to 3,4-didehydroretinoic acid; widely studied for its role in development. | |
| 9-cis-retinoic acid | Binds to retinoid X receptors; involved in different signaling pathways compared to all-trans forms. | |
| Retinol | The alcohol form; serves as a precursor for retinoic acids. | |
| 3,4-Didehydroretinol | Directly related compound; serves as an intermediate in metabolic pathways leading to didehydroretinoic acids. |